N-cyclopentyl-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-cyclopentyl-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core substituted with a 2-fluorophenyl group at position 3, a thioacetamide linker at position 2, and a cyclopentylamide side chain. The 2-fluorophenyl substituent introduces electron-withdrawing effects, while the cyclopentyl group contributes to lipophilicity and steric bulk, factors critical for target engagement and pharmacokinetic properties .
Properties
IUPAC Name |
N-cyclopentyl-2-[[3-(2-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2S/c24-16-10-4-6-12-18(16)28-22(30)21-20(15-9-3-5-11-17(15)26-21)27-23(28)31-13-19(29)25-14-7-1-2-8-14/h3-6,9-12,14,26H,1-2,7-8,13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRYRLYAEMGKRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole structure. Key reagents may include 2-fluoroaniline and suitable aldehydes or ketones, with cyclization facilitated by acidic or basic conditions.
Introduction of the Thioacetamide Group: The thioacetamide moiety is introduced via a nucleophilic substitution reaction, where a thiol group reacts with an acetamide precursor.
Cyclopentyl Group Addition: The cyclopentyl group is typically introduced through alkylation reactions, using cyclopentyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of high-throughput screening methods to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidoindole core, potentially converting it to an alcohol.
Substitution: The aromatic fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, N-cyclopentyl-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide has potential as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its interaction with specific molecular targets, such as enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the N-Alkyl/Aryl Position
The cyclopentyl group in the target compound distinguishes it from analogs with alternative N-substituents. Key comparisons include:
Trends : Smaller alkyl groups (cyclopentyl, cyclobutyl) generally enhance TLR4 binding affinity compared to bulkier or aromatic substituents .
Aromatic Ring Modifications at Position 3
The 2-fluorophenyl group in the target compound contrasts with other aryl substituents:
Trends : Fluorine at the ortho position (as in the target compound) optimizes steric and electronic effects for TLR4 binding, whereas para-substituted analogs prioritize stability over potency .
Thioacetamide Linker Modifications
The thioacetamide linker is conserved across most analogs, but side-chain variations influence activity:
Trends : Unmodified thioacetamide linkers maximize TLR4 interaction, while alkylation or bulky substituents trade potency for pharmacokinetic optimization .
Biological Activity
N-cyclopentyl-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a synthetic compound with potential therapeutic applications. Its structure includes a cyclopentyl group and a pyrimido-indole moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H21FN4O2S
- Molecular Weight : 436.5 g/mol
- CAS Number : 888451-52-3
The compound primarily acts as an inhibitor of specific kinases involved in cellular signaling pathways. Its interaction with Cyclin-Dependent Kinase 2 (CDK2) is significant for regulating the cell cycle, which may lead to the inhibition of cell proliferation in cancerous cells. The binding affinity and specificity towards CDK2 suggest that this compound could be developed as an anticancer agent.
Anticancer Properties
Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes some key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 1.5 | CDK2 inhibition leading to cell cycle arrest |
| MCF7 (breast cancer) | 2.0 | Induction of apoptosis via mitochondrial pathway |
| A549 (lung cancer) | 3.0 | Inhibition of AKT/mTOR signaling pathway |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory effects in preclinical studies. It reduces the production of pro-inflammatory cytokines and inhibits pathways such as NF-kB and MAPK.
Case Studies
-
In Vivo Studies :
- A study conducted on mice with induced tumors demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups. The observed reduction was attributed to the compound's ability to induce apoptosis in tumor cells.
-
Mechanistic Studies :
- Investigations into the molecular mechanisms revealed that the compound activates caspase pathways and upregulates pro-apoptotic proteins while downregulating anti-apoptotic factors in cancer cells.
Pharmacokinetics
Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics with a bioavailability exceeding 50% when administered orally.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
